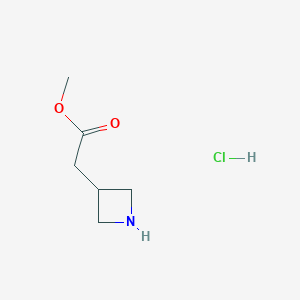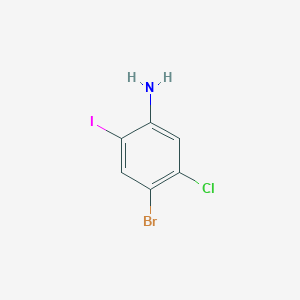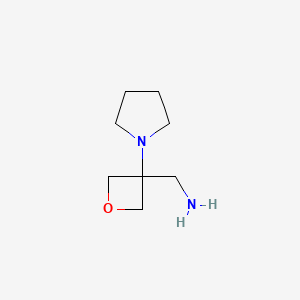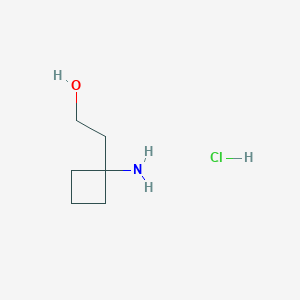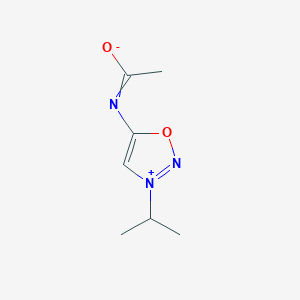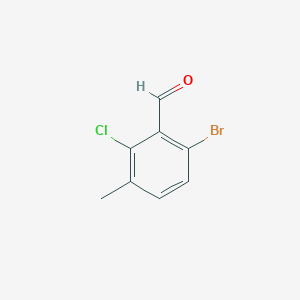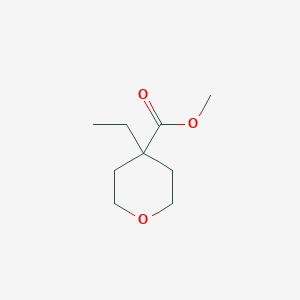
Methyl 4-ethyloxane-4-carboxylate
Vue d'ensemble
Description
“Methyl 4-ethyloxane-4-carboxylate” is a chemical compound with the CAS Number: 1443980-49-1 . Its IUPAC name is methyl 4-ethyltetrahydro-2H-pyran-4-carboxylate . The molecular weight of this compound is 172.22 .
Molecular Structure Analysis
The InChI code for “Methyl 4-ethyloxane-4-carboxylate” is 1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-ethyloxane-4-carboxylate” are not available, oxetanes in general are known for their contrasting behaviors: they are stable motifs in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
“Methyl 4-ethyloxane-4-carboxylate” is a liquid at room temperature .Applications De Recherche Scientifique
Application in Organic Chemistry
“Methyl 4-ethyloxane-4-carboxylate” is a chemical compound used in the field of organic chemistry . It has a CAS Number of 1443980-49-1 and a molecular weight of 172.22 .
Synthesis of Highly Substituted Tetrahydroquinolines
One application of “Methyl 4-ethyloxane-4-carboxylate” is in the synthesis of highly substituted tetrahydroquinolines . This process involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
The method of application involves stirring the reaction solution at room temperature for 1 hour . The reaction is monitored by TLC, and the results show the synthesis of highly substituted tetrahydroquinolines .
Synthesis of Novel Methyl 4-Cinnolinecarboxylate
“Methyl 4-ethyloxane-4-carboxylate” is used in the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate . This process involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . The method of application involves a one-pot procedure under mild reaction conditions . The results show the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate in moderate to excellent yields .
Synthesis of Triazole-Pyrimidine Hybrid
“Methyl 4-ethyloxane-4-carboxylate” is also used in the synthesis of triazole-pyrimidine hybrid . This compound has shown potential for neuroprotection and anti-inflammatory activity on human microglia and neuronal . The specific methods of application or experimental procedures are not detailed in the source .
Synthesis of Novel Methyl 4-Cinnolinecarboxylate
“Methyl 4-ethyloxane-4-carboxylate” is used in the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate . This process involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . The method of application involves a one-pot procedure under mild reaction conditions . The results show the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate in moderate to excellent yields .
Synthesis of Triazole-Pyrimidine Hybrid
“Methyl 4-ethyloxane-4-carboxylate” is also used in the synthesis of triazole-pyrimidine hybrid . This compound has shown potential for neuroprotection and anti-inflammatory activity on human microglia and neuronal . The specific methods of application or experimental procedures are not detailed in the source .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, H335, and H412 . These statements indicate that the compound can cause skin irritation, eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-ethyloxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKSGBCYOBGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyloxane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



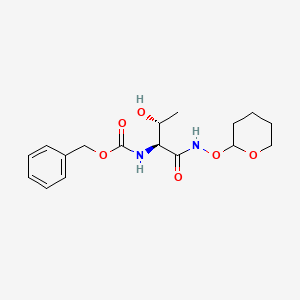
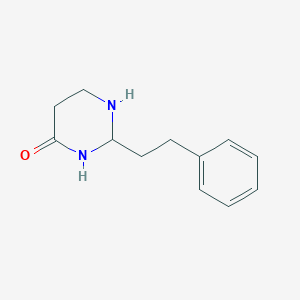
![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
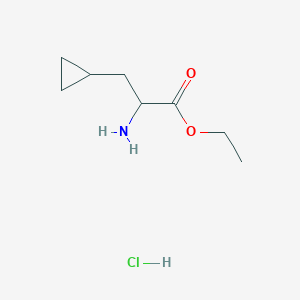
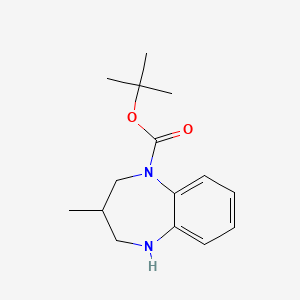
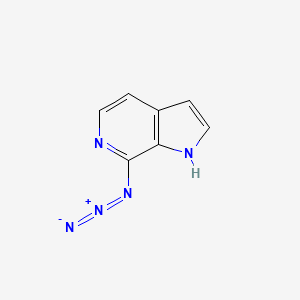
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
